Ferrous ammonium sulfate

概要

説明

Ferrous ammonium sulfate (FAS), chemically represented as Fe(NH₄)₂(SO₄)₂·6H₂O and commonly known as Mohr’s salt, is a double sulfate salt of ferrous iron (Fe²⁺) and ammonium. It is characterized by its pale green crystalline structure, high water solubility, and stability in aqueous solutions compared to uncomplexed ferrous salts like ferrous sulfate (FeSO₄). The ammonium sulfate component stabilizes the Fe²⁺ ion, reducing its oxidation to Fe³⁺ in air, making FAS a preferred reagent in analytical chemistry for redox titrations . FAS is synthesized via a double displacement reaction between ferrous sulfate and ammonium sulfate solutions, followed by crystallization . Its applications span pharmaceuticals (e.g., iron supplementation), agriculture (as a soil additive), and industrial processes (e.g., nanostructure synthesis) .

作用機序

Target of Action

Ferrous ammonium sulfate primarily targets the body’s iron stores. Iron is an essential constituent of hemoglobin, and if it is deficient, this leads to anemia characterized by microcytosis, i.e., small red blood cells of mean cell volume < 80 fl .

Mode of Action

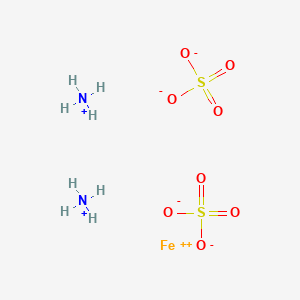

This compound dissolves in water to give the aquo complex [Fe(H2O)6]2+, which has octahedral molecular geometry . This compound replenishes iron stores in the body, supporting the formation of erythrocytes, also known as red blood cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the process of erythropoiesis, i.e., the formation of new erythrocytes. This process takes 3–4 weeks . The metabolism of iron is complex, with iron being bound to transferrin and ferritin, ferroportin, myoglobin, and other enzymes . Approximately 60% of iron is located in the erythrocytes as part of hemoglobin .

Pharmacokinetics

The pharmacokinetics of this compound are complex due to the ubiquity of endogenous iron, its compartmentalized sites of action, and the complexity of iron metabolism . The protein binding for ferrous sulfate is equal to or greater than 90%, and it is bound to transferrin and ferritin, ferroportin, myoglobin, and other enzymes .

Result of Action

The primary result of the action of this compound is the prevention and treatment of iron deficiency anemia in adults and children . It helps in the formation of erythrocytes, also known as red blood cells .

Action Environment

The stability of this compound extends slightly to solutions reflecting the effect of pH on the ferrous/ferric redox couple. This oxidation takes place more willingly at high pH . The ammonium ions make the solutions of Mohr’s salt somewhat acidic, which slows this oxidation process . The primary hazard of this compound is the threat to the environment. Immediate steps should be taken to limit its spread to the environment .

生化学分析

Biochemical Properties

Ferrous ammonium sulfate plays a significant role in various biochemical reactions. It dissolves in water to give the aquo complex [Fe(H2O)6]2+, which has octahedral molecular geometry . This complex can interact with various enzymes, proteins, and other biomolecules, often serving as a source of Fe2+ ions in biological systems .

Cellular Effects

This compound can have various effects on cells and cellular processes. For instance, it has been shown to enhance the growth rate of certain microorganisms . In addition, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its role as a source of Fe2+ ions. These ions can participate in redox reactions, serve as cofactors for enzymes, and bind to proteins and other biomolecules . The exact nature of these interactions can vary depending on the specific biological context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been shown that this compound can be stable for long periods, resisting oxidation . Over time, it can undergo degradation, potentially leading to changes in its effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been suggested that a certain minimum concentration of iron is required for cells to survive and proliferate . High doses can lead to toxic or adverse effects, potentially due to iron overload .

Metabolic Pathways

This compound can be involved in various metabolic pathways, primarily through its role as a source of Fe2+ ions. These ions can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. The exact mechanisms of this transport and distribution can depend on various factors, including the presence of specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound can vary depending on the specific biological context. For instance, it has been suggested that this compound can be localized in various cellular compartments or organelles . The localization can affect the activity or function of this compound, potentially through mechanisms such as targeting signals or post-translational modifications .

生物活性

Ferrous ammonium sulfate, commonly known as Mohr's salt, is a compound with the formula . It is widely used in various applications, including analytical chemistry, photography, and as a nutritional supplement due to its iron content. This article delves into the biological activity of this compound, examining its effects on microbial growth, its role as a ferroptosis inducer, and its potential therapeutic applications.

This compound is a pale green crystalline compound that is stable under normal conditions and less prone to oxidation compared to other ferrous salts. Its structure consists of iron(II), ammonium ions, and sulfate ions in a 1:2:2 ratio, which contributes to its unique properties.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 392.14 g/mol |

| Appearance | Pale green crystals |

| Solubility | Soluble in water |

Microbial Growth Enhancement

Recent studies have shown that this compound significantly enhances the growth of certain bacteria. For instance, research indicated that when used as a nitrogen source in bacterial cultures, it elevated the growth of Bacillus species by up to 22-fold , compared to other nitrogen sources like ammonium sulfate and ammonium persulfate, which showed lower growth enhancement rates of 11-12 fold and 8 fold , respectively . This suggests that this compound may be particularly effective in promoting the proliferation of specific microbial strains.

Ferroptosis Induction

This compound has been identified as a ferroptosis inducer . Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides and is dependent on iron metabolism. The presence of ferrous ions in this compound can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and ultimately triggering ferroptotic cell death . This property makes it a subject of interest in cancer research and therapeutic applications targeting tumor cells.

Nutritional Role

As an iron supplement, this compound provides bioavailable iron necessary for various physiological functions, including hemoglobin synthesis and cellular respiration. It can be incorporated into food products aimed at addressing iron deficiency anemia. The bioavailability of iron from this compound has been shown to be comparable to other iron salts used for fortification .

Case Study 1: Bacterial Growth Analysis

In an experiment conducted by Abhinay et al., the effects of different nitrogen sources on bacterial growth were analyzed using optical density measurements over two days. The study utilized E. coli, Bacillus, and Pseudomonas as test organisms. Results demonstrated that Bacillus flourished significantly with this compound, indicating its potential use in biotechnological applications where bacterial growth enhancement is desired .

Case Study 2: Ferroptosis in Cancer Cells

Research exploring the role of this compound in inducing ferroptosis has highlighted its potential application in cancer therapy. By promoting oxidative stress through iron-mediated pathways, this compound could selectively target cancer cells while sparing normal cells, thus offering a novel approach to cancer treatment .

科学的研究の応用

Analytical Chemistry

Ferrous Ammonium Sulfate as a Reductant

this compound is widely used in titrations as a reductant due to its stability and ease of handling. It serves as a standard for determining oxidizing agents such as chlorine and permanganate in water samples. The reactions involved are:

-

Chlorine Determination:

-

Permanganate Titration:

This compound's long shelf life and resistance to oxidation make it a preferred source of ferrous ions in laboratory settings .

Agricultural Applications

Iron Supplementation in Fertilizers

this compound is utilized in agriculture to correct iron deficiencies in soil and plants. It can be mixed with fertilizers or applied directly to crops to enhance iron availability, which is crucial for plant health. This compound contains approximately 21% iron, making it an effective option for improving turf color and overall plant vigor .

Pesticide Formulations

The compound is also incorporated into pesticide sprays to enhance the iron content, thereby contributing to better crop yields and healthier plants .

Pharmaceutical Applications

Food Fortification

Recent studies have explored the use of this compound in food fortification. It has been shown to improve iron bioavailability when added to dairy products like full-cream milk. This application is particularly significant for populations at risk of iron deficiency anemia . A clinical trial demonstrated that the absorption of iron from this compound was significantly higher than from other compounds such as ferric pyrophosphate .

Environmental Applications

Wastewater Treatment

this compound has been investigated for its role in wastewater treatment processes. It acts as a reducing agent that can help precipitate heavy metals from wastewater, thus aiding in environmental remediation efforts .

Inactivation of Pathogens

Research indicates that this compound can effectively inactivate certain viruses, such as mycobacteriophage D29, making it a potential agent for enhancing biosafety in various applications .

Table 1: Summary of this compound Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Analytical Chemistry | Titration standard | Stable source of ferrous ions |

| Agriculture | Iron supplementation | Corrects iron deficiency in plants |

| Pharmaceuticals | Food fortification | Improves iron bioavailability |

| Environmental Science | Wastewater treatment | Precipitates heavy metals |

| Pathogen Inactivation | Viral inactivation | Enhances biosafety measures |

Case Studies

Case Study 1: Iron Bioavailability in Dairy Products

A study conducted on the fortification of full-cream milk with this compound showed significant improvements in iron absorption among participants. The results indicated that this compound could serve as an effective means of addressing dietary iron deficiencies .

Case Study 2: Wastewater Remediation

In an experimental setup, this compound was used to treat industrial wastewater containing heavy metals. The results demonstrated a marked reduction in metal concentration, showcasing its potential for environmental applications .

Q & A

Basic Questions

Q. What are the optimal methods for synthesizing ferrous ammonium sulfate with high purity for analytical applications?

this compound can be synthesized via controlled crystallization from equimolar solutions of ferrous sulfate and ammonium sulfate in dilute sulfuric acid. Key parameters include maintaining a stoichiometric Fe²⁺:NH₄⁺:SO₄²⁻ ratio (1:2:2) and slow cooling to promote crystal growth. Impurities like Fe³⁺ can be minimized by conducting reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation. Post-synthesis, purity is validated via UV-Vis spectroscopy (λ = 304 nm for Fe²⁺) and gravimetric analysis .

Q. How should researchers safely handle this compound in laboratory settings?

Use fume hoods to avoid inhalation of dust, and wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water. For spills, neutralize with sodium bicarbonate before disposal. Store in airtight containers away from oxidizing agents and moisture to prevent degradation. Note that thermal decomposition releases toxic gases (e.g., NH₃, SOₓ), requiring proper ventilation .

Q. What titration methods are suitable for quantifying this compound in solution?

Potassium dichromate (K₂Cr₂O₇) titration in acidic media is widely used. The endpoint is detected using diphenylamine sulfonate indicator, where Cr₂O₇²⁻ oxidizes Fe²⁺ to Fe³⁺. Calculate concentration using:

Validate results with atomic absorption spectroscopy (AAS) for trace metal confirmation .

Advanced Research Questions

Q. How can Plackett-Burman (P-B) and Central Composite Design (CCD) optimize this compound’s role in microbial fermentation?

In fermentation media, use P-B design to screen critical factors (e.g., ammonium sulfate, ferrous sulfate, pH) across high/low levels. For example, a 12-run P-B design identified Fe²⁺ as a significant variable in 1,4-β-xylanase production. Follow with CCD to model nonlinear interactions:

- Coded levels : −α, −1, 0, +1, +α (e.g., pH 4–8, Fe²⁺ 0.1–1.0 g/L).

- Response surface analysis : Derive polynomial equations to predict enzyme activity maxima. Triplicate runs ensure reproducibility (±5% error tolerance) .

Q. How does this compound function as a gamma radiation dosimeter, and how is its calibration curve validated?

Irradiated this compound undergoes Fe²⁺ → Fe³⁺ oxidation proportional to absorbed dose (0–300 kGy). Dissolve irradiated crystals in 0.8 N H₂SO₄ and measure Fe³⁺ concentration spectrophotometrically at 304 nm. Calibration requires:

- Linearity : OD vs. dose (R² > 0.99).

- Temperature control : Irradiate at 77 K (liquid N₂) to stabilize radical intermediates.

- Colorimetric validation : Dose-dependent color shifts (blue → green → orange) correlate with Fe³⁺ yield. Accuracy is ±3% compared to Fricke dosimeters .

Q. What advanced techniques resolve discrepancies in Fe speciation data for this compound under varying storage conditions?

Contradictory Fe²⁺/Fe³⁺ ratios may arise from ambient oxidation. Mitigate via:

- Mössbauer spectroscopy : Quantify Fe²⁺/Fe³⁺ hyperfine splitting (δ = 1.1–1.3 mm/s for Fe²⁺; δ = 0.4–0.6 mm/s for Fe³⁺).

- X-ray absorption near-edge structure (XANES) : Monitor edge shifts (\sim712 eV for Fe²⁺ vs. \sim713.5 eV for Fe³⁺).

Store samples in vacuum-sealed amber vials at −20°C to suppress oxidation .

Q. How effective is this compound in controlling bryophyte growth in ecological studies, and what application protocols maximize efficacy?

At 2 lb/100 sq ft, this compound reduces moss biomass by 85% in controlled trials. Apply as a 5% aqueous spray (pH 4–5) to inhibit chloroplast function. Pair with ANOVA to compare treatments (p < 0.05 significance). Note phytotoxicity risks: avoid application on angiosperms without prior tolerance testing .

Q. Methodological Considerations

Q. How to analyze Fe bioavailability from this compound in fortified foods using stable isotope techniques?

Administer dual isotopes (⁵⁷Fe, ⁵⁸Fe) in test meals (e.g., milk). After 14 days, isolate erythrocytes and measure isotope ratios via ICP-MS. Calculate absorption:

Compare to ferrous sulfate controls (relative bioavailability ≥70% acceptable) .

Q. What computational tools model this compound’s thermodynamic stability in aqueous systems?

Use PHREEQC with Minteq.v4 database to simulate speciation across pH (2–10) and Eh (−0.5–1.0 V). Key outputs:

類似化合物との比較

Ferrous Sulfate (FeSO₄)

- Bioavailability: In iron-fortified milk, FAS and FeSO₄ exhibit comparable iron absorption rates in iron-sufficient children (8.3% vs.

- Stability : FeSO₄ is more prone to oxidation in air, leading to Fe³⁺ formation, which reduces bioavailability. FAS’s ammonium sulfate matrix mitigates this issue, enhancing shelf stability .

- Applications : FeSO₄ is widely used in anemia treatment and agriculture but requires stabilizers like ascorbic acid to maintain efficacy. FAS is preferred in analytical chemistry due to its redox stability .

Ferric Pyrophosphate (FePP)

- Bioavailability : FePP has significantly lower absorption (2.1%) compared to FAS and FeSO₄ in children (p<0.001). Its relative bioavailability (RBV) is 33% of FeSO₄, attributed to poor solubility in neutral pH environments .

Ferrous Bisglycinate

- Bioavailability: This chelated form shows superior absorption to FeSO₄ in milk without ascorbic acid, overcoming inhibitory factors like casein.

- RBV : Studies suggest ferrous bisglycinate’s RBV exceeds 100% in certain conditions, but direct comparisons with FAS are lacking .

Encapsulated Iron Compounds

- Performance: Encapsulated FeSO₄ maintains RBV similar to non-encapsulated forms at capsule:substrate ratios ≤50:50. However, encapsulation reduces RBV by ~20% at higher ratios.

Key Research Findings and Data Tables

Table 1: Iron Absorption Rates in Children (Geometric Mean %)

| Compound | Absorption Rate (%) | RBV vs. FeSO₄ (%) |

|---|---|---|

| Ferrous Ammonium Sulfate | 8.3 | 110 |

| Ferrous Sulfate (FeSO₄) | 7.6 | 100 (Reference) |

| Ferric Pyrophosphate | 2.1 | 33 |

Source: Erythrocyte stable isotope incorporation studies in children aged 3–6 years

Critical Analysis of Discrepancies and Contextual Factors

- Iron Status Impact : FAS’s RBV in iron-sufficient children (110%) exceeds that in iron-deficient women (71%), highlighting how iron status modulates absorption efficiency .

- Environmental Factors : Ferrous bisglycinate’s performance is pH-dependent, while FAS and FeSO₄ are more robust in varied matrices like milk .

- Cost-Effectiveness: FAS and FeSO₄ are economical for large-scale fortification, whereas ferrous bisglycinate and encapsulated forms are niche products .

特性

IUPAC Name |

diazanium;iron(2+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBKASBLAKCLEM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH4)2Fe(SO4)2, FeH8N2O8S2 | |

| Record name | Ammonium iron(II) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_iron(II)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19864-63-2 (Parent), 15438-31-0 (Parent) | |

| Record name | Ferrous ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4041028 | |

| Record name | Ferrous ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferrous ammonium sulfate appears as a light green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, chemical analysis and metallurgy., Light green crystals, deliquescent and soluble in water; [CAMEO] | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrous ammonium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

26.9 G SOL IN 100 CC WATER @ 20 °C; 73 G SOL IN 100 CC WATER @ 80 °C; INSOL IN ETHANOL. /FERROUS AMMONIUM SULFATE HEXAHYDRATE/ | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.86 at 68 °F (USCG, 1999) - Denser than water; will sink, Pale blue-green crystals or crystalline powder. Efforesces. Density: 1.86 at 20 °C/4 °C. /Ferrous ammonium sulfate hexahydrate/ | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10045-89-3 | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrous ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium iron bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS AMMONIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q764AYJ9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。